HG6-64-1 is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of cancers associated with B-Raf signaling pathways. This compound is classified as a small molecule inhibitor and is specifically noted for its activity against BRAF-mutant tumors, including those with the BRAFV600E mutation. The compound has shown promise in various studies, indicating its role in inhibiting cell viability in cancer cells.
HG6-64-1 was identified through research focused on developing inhibitors targeting B-Raf, a key protein involved in cell signaling pathways that regulate cell growth and division. Its classification as a small molecule inhibitor places it within a category of drugs designed to interfere with specific proteins or enzymes involved in disease processes. The compound’s chemical structure includes multiple functional groups that contribute to its biological activity.
The synthesis of HG6-64-1 involves a multi-step chemical process that includes the formation of key intermediates followed by their coupling to yield the final product. Specific methods used in the synthesis include:
The detailed synthetic pathway has been documented in scientific literature, highlighting the efficiency and selectivity of the methods employed.
The molecular structure of HG6-64-1 can be described by its complex arrangement of atoms, which includes:
The compound's molecular formula and weight have been characterized in studies, providing essential data for understanding its reactivity and interaction with biological systems.
HG6-64-1 undergoes several chemical reactions that are critical for its biological activity:
The analysis of these reactions provides insights into how HG6-64-1 can be optimized for greater efficacy against specific cancer types.
The mechanism of action for HG6-64-1 involves several key processes:
This mechanism underlines the therapeutic potential of HG6-64-1 in treating malignancies associated with aberrant B-Raf signaling.
HG6-64-1 possesses several notable physical and chemical properties:
These properties are essential for determining how HG6-64-1 can be effectively utilized in clinical settings.
HG6-64-1 has several scientific applications, particularly in cancer research:
HG6-64-1 (synonym: HMSL 10017-101-1) emerged from systematic drug discovery efforts in the early 2010s, specifically documented in the patent WO 2011090738 A2 (Example 9, compound XI-1) [1] [3]. Its identification stemmed from high-throughput screening campaigns targeting oncogenic kinases driving cancer proliferation. As a selective B-Raf inhibitor, it represented a strategic advancement in addressing malignancies fueled by dysregulated MAPK signaling pathways, particularly those harboring the V600E mutation [1] [9]. The compound’s discovery coincided with broader efforts to develop small-molecule kinase inhibitors that could overcome limitations of conventional chemotherapy, such as non-specific cytotoxicity [2] [5].
Table 1: Discovery Timeline of HG6-64-1
Year | Milestone | Source |
---|---|---|
2011 | First synthesis and patent disclosure | WO 2011090738 A2 |
2012 | Initial biochemical characterization | MedChemExpress data |
2015+ | Validation in DLBCL and solid tumor models | PMC4946202 (2016) |
HG6-64-1 is chemically designated as (E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide [7]. Its structure features:
With a molecular weight of 577.64 g/mol (C32H34F3N5O2) and CAS number 1315329-43-1, it is classified as a Type I1/2 kinase inhibitor that binds the ATP pocket of B-Raf in its inactive conformation (DFG-Asp in) [2] [9]. The compound exhibits high lipophilicity (predicted logP >3), necessitating formulation aids like DMSO for in vitro studies [3] [7].
Table 2: Molecular Properties of HG6-64-1
Property | Value |
---|---|
Molecular Formula | C32H34F3N5O2 |
CAS Number | 1315329-43-1 |
IUPAC Name | (E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide |
Solubility | ≥100 mg/mL in DMSO, insoluble in water [3] [7] |
HG6-64-1 exemplifies the shift toward precision oncology agents that selectively disrupt cancer-specific signaling nodes. Its primary mechanism involves potent inhibition of B-RafV600E, an oncogenic mutant kinase constitutively activating the MAPK pathway in melanomas, colorectal cancers, and gliomas [1] [9]. Key pharmacological attributes include:
Table 3: Oncogenic Targets of HG6-64-1
Target | IC50/Activity | Biological Impact |
---|---|---|
B-RafV600E | 0.09 μM | Blocks MAPK signaling in melanoma |
GCK (MAP4K2) | 400 nM (in DLBCL models) | Induces G1 arrest and apoptosis |
Off-target kinases | >10 μM IC50 for most | Minimizes collateral toxicity [9] |
HG6-64-1 also enabled critical proof-of-concept studies for:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0